molecular formula C18H15N5O2 B12160723 N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide

N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide

Cat. No.: B12160723
M. Wt: 333.3 g/mol
InChI Key: VVGZOEHMLPXRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide is a synthetic pyrimidine-based compound of significant interest in oncology and medicinal chemistry research. Pyrimidine derivatives are extensively investigated for their potent biological activities, particularly as anticancer agents . Compounds featuring the (pyrimidin-2-ylamino)benzamide scaffold have been identified as potent modulators of the Retinoid X Receptor alpha (RXRα), a nuclear receptor protein that plays a key role in cell proliferation, differentiation, and apoptosis . Dysregulation of RXRα is implicated in the development of various cancers, making it a valuable target for chemotherapeutic research . Such compounds can act as RXRα antagonists, demonstrating strong anti-proliferative activity against human cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells, while showing low cytotoxicity in normal cell lines . The mechanism of action for this class of compounds involves selectively binding to the ligand-binding domain (LBD) of RXRα, inhibiting its transactivation, and subsequently inducing programmed cell death (apoptosis) in cancer cells. This apoptosis is characterized by time- and dose-dependent cleavage of poly ADP-ribose polymerase (PARP) and significant stimulation of caspase-3 activity . Researchers can utilize this high-purity compound to explore RXRα-mediated pathways and apoptosis mechanisms in preclinical studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

4-[[4-(pyrimidin-2-ylamino)benzoyl]amino]benzamide

InChI

InChI=1S/C18H15N5O2/c19-16(24)12-2-6-14(7-3-12)22-17(25)13-4-8-15(9-5-13)23-18-20-10-1-11-21-18/h1-11H,(H2,19,24)(H,22,25)(H,20,21,23)

InChI Key

VVGZOEHMLPXRGC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Formation of the 4-Carbamoylphenyl Motif

The 4-carbamoylphenyl group is typically introduced via nitration followed by reduction and amidation. For example, 4-nitrobenzoyl chloride is reacted with ammonia or ammonium carbamate to yield 4-nitrobenzamide, which is subsequently reduced to 4-aminobenzamide using catalytic hydrogenation (Pd/C, H₂) or sodium dithionite. This intermediate is critical for subsequent coupling reactions.

Coupling with 4-(Pyrimidin-2-ylamino)Benzoic Acid

The pyrimidin-2-ylamino moiety is introduced through nucleophilic aromatic substitution. Chloropyrimidine derivatives react with 4-aminobenzoic acid under basic conditions (e.g., K₂CO₃ in DMF) to form 4-(pyrimidin-2-ylamino)benzoic acid. Activation of the carboxylic acid group via thionyl chloride or EDCI/HOBt facilitates coupling with 4-aminobenzamide, yielding the target compound.

Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Nitro Reduction10% Pd/C, H₂ (1 atm), EtOH, 25°C, 12 h92
Amide CouplingEDCI, HOBt, DMF, RT, 24 h85
Pyrimidine Amination2-Chloropyrimidine, K₂CO₃, DMF, 80°C, 6 h78

Optimization of Reaction Parameters

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency. Dimethylformamide (DMF) is preferred for amide couplings due to its high polarity, which stabilizes transition states. Catalytic systems such as Pd(dppf)Cl₂ enhance Suzuki-Miyaura couplings when boronic acid intermediates are involved. For example, a patent describes the use of Pd(dppf)Cl₂ in DMF at 90–95°C to achieve >99% purity in related benzamide syntheses.

Temperature and Time Dependence

Elevated temperatures (80–95°C) accelerate pyrimidine amination but risk side reactions. A balance is achieved by maintaining reactions at 80°C for 6 hours, optimizing conversion rates without degradation. For nitro reductions, ambient temperature with prolonged stirring (12–24 h) ensures complete conversion.

Purification and Characterization

Crystallization Techniques

Crystalline purity is achieved via solvent-antisolvent systems. For instance, dissolving the crude product in hot methanol followed by gradual addition of water induces crystallization, yielding >99% purity. Acid-base recrystallization (e.g., using oxalic acid in acetone) further removes impurities, as demonstrated in patent examples.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Aromatic protons appear as multiplets at δ 7.5–8.3 ppm, while the pyrimidine NH resonates at δ 10.2 ppm.

  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) confirm purity, with retention times consistent with reference standards.

Challenges and Mitigation Strategies

Byproduct Formation

Symmetrical byproducts (e.g., bis-benzamides) may form during coupling steps. Selective use of protecting groups (e.g., tert-butoxycarbonyl) on the amine reduces unintended reactions. Additionally, stoichiometric control of EDCI (1.2 equiv) minimizes overactivation of carboxylic acids.

Scale-Up Considerations

Industrial-scale synthesis requires solvent recovery and waste reduction. Patent data highlight the use of dichloromethane and ethyl acetate for efficient extractions, coupled with rotary evaporation for solvent reuse .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the pyrimidinylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Pyrimidine with a suitable base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrimidines.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with structural similarities to N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide exhibit significant antitumor properties. Specifically, derivatives of benzamide have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and cell proliferation. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .

Janus Kinase Inhibition

This compound has been explored for its potential as a Janus kinase (JAK) inhibitor. JAK inhibitors are critical in treating various hyperproliferative diseases such as polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). Clinical studies have demonstrated that compounds targeting JAK pathways can significantly improve patient outcomes by reducing symptoms associated with these conditions .

Clinical Trials on Hyperproliferative Diseases

A notable case study involves the administration of this compound in patients diagnosed with myelofibrosis. In these trials, patients exhibited marked improvements in anemia and spleen size reduction after treatment with the compound. These findings suggest a promising avenue for managing symptoms associated with myelofibrosis and similar conditions .

Neuroprotective Effects

Another area of investigation involves the neuroprotective effects of benzamide derivatives, including this compound. Studies have indicated that certain derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents, thereby holding potential for treating neurodegenerative diseases such as Parkinson's disease .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Antitumor ActivityInhibition of HDACs leading to tumor suppressionSignificant apoptosis induction in cancer cells
Janus Kinase InhibitionTreatment for PV, ET, PMFImproved patient outcomes in clinical trials
Neuroprotective EffectsProtection against neurotoxicityPotential treatment for neurodegenerative diseases

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Key Observations :

  • Carbamoyl vs.

Pharmacological Profiles

While direct activity data for the target compound is lacking, analogs highlight structure-activity relationships (SARs):

Kinase Inhibition

  • Compound 1 (): Selective EGFR inhibitor with T790M resistance mutation activity, attributed to diaminopyrimidine and chlorobenzamide motifs .
  • Imatinib (): Targets BCR-ABL kinase via 4-methylpiperazinylmethyl and pyridinylpyrimidinylamino groups, demonstrating the importance of basic side chains for potency .

Epigenetic Modulation

  • MGCD0103 (): HDAC 1–3/11 inhibitor with submicromolar IC₅₀ values, driven by the pyridinylpyrimidinylamino-methylbenzamide scaffold .

Anti-Inflammatory Activity

  • Sulfamide Derivatives () : Compounds 7k–7q exhibit anti-inflammatory effects via sulfonamide and pyrimidine interactions, though melting points (158–217°C) suggest variable stability .

Solubility and Formulation

  • Crystalline Forms () : Methanesulfonic acid salts of imatinib derivatives exhibit improved solubility and bioavailability, a strategy applicable to the target compound .

Biological Activity

N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide is a complex organic compound that has attracted significant interest due to its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular Formula C18H15N5O2
Molecular Weight 333.3 g/mol
IUPAC Name 4-[[4-(pyrimidin-2-ylamino)benzoyl]amino]benzamide
CAS Number 1401573-51-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Notably, it may inhibit enzymes or receptors that play critical roles in cell proliferation and apoptosis. Preliminary studies suggest that this compound can modulate pathways associated with inflammation and cancer cell growth, making it a candidate for further therapeutic exploration.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The compound's IC50 values suggest significant inhibitory effects on cell viability:

Cell LineIC50 (µM)Reference
A5495.85
HepG23.0

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents at the aromatic rings significantly affect its potency. For instance, the presence of specific functional groups enhances the compound's ability to inhibit cancer cell proliferation.

Case Studies

  • In Vitro Evaluation : A study assessed the antiproliferative activity of several benzamide derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil, particularly against the MCF-7 breast cancer cell line, where it showed an IC50 value of 21.3 ± 4.1 µM .
  • Molecular Docking Studies : Molecular docking analysis revealed that this compound binds effectively to retinoid X receptor alpha (RXRα), which is implicated in various cancer pathways. The binding affinity correlates with its observed biological activity, suggesting a targeted mechanism of action .
  • Enzymatic Inhibition : The compound was also tested for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. Results indicated significant inhibition, further supporting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Amide bond formation : Coupling 4-(pyrimidin-2-ylamino)benzoic acid with 4-carbamoylaniline using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous DMF at 0–25°C .
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection, followed by acidic deprotection (e.g., TFA) .
  • Yield optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, eluent: DCM/MeOH 9:1). Typical yields range from 45–65% .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., pyrimidine NH at δ 8.9–9.2 ppm; carbamoyl protons at δ 6.8–7.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₆N₄O₂: 357.1345) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA) .

Q. What are the recommended protocols for initial biological activity screening?

  • Methodological Answer : Begin with in vitro assays:
  • Kinase inhibition : Screen against a panel of kinases (e.g., EGFR, RET) at 10 µM using ADP-Glo™ assays .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, A549) via MTT assay (IC₅₀ values typically 2–10 µM) .
  • Solubility : Measure in PBS (pH 7.4) and DMSO; adjust formulation using cyclodextrins if solubility <50 µg/mL .

Advanced Research Questions

Q. How can target identification studies resolve discrepancies in reported biological activities?

  • Methodological Answer : Address contradictions via:
  • Proteomic profiling : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • CRISPR-Cas9 knockout models : Validate target engagement by comparing activity in wild-type vs. kinase-deficient cell lines .
  • Molecular docking : Simulate binding to RET kinase (PDB: 2IVU) to assess hydrogen bonding with pyrimidine and benzamide moieties .

Q. What experimental strategies mitigate poor pharmacokinetic properties (e.g., metabolic instability)?

  • Methodological Answer : Improve pharmacokinetics through:
  • Structural modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask the carbamoyl group as a pivaloyloxymethyl ester to enhance oral bioavailability .
  • Microsomal stability assays : Incubate with human liver microsomes (HLM) and measure half-life; aim for t₁/₂ >60 minutes .

Q. How should researchers analyze conflicting solubility data across studies?

  • Methodological Answer : Resolve inconsistencies by:
  • Crystalline vs. amorphous forms : Characterize via XRPD; amorphous forms often show 3–5× higher solubility .
  • pH-dependent studies : Measure solubility at pH 1.2 (gastric) vs. pH 6.8 (intestinal) to guide formulation .
  • Co-solvent screening : Test PEG-400, Tween-80, or HP-β-CD for nanoparticle dispersion .

Q. What computational methods support SAR (Structure-Activity Relationship) optimization?

  • Methodological Answer : Use:
  • Free-energy perturbation (FEP) : Predict affinity changes upon substituent modification (e.g., pyrimidine → triazine) .
  • ADMET prediction : Employ tools like SwissADME to optimize logP (target: 2–3) and reduce hERG inhibition risk .
  • 3D-QSAR : Align analogs in CoMFA/CoMSIA models to identify critical electrostatic/hydrophobic regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.